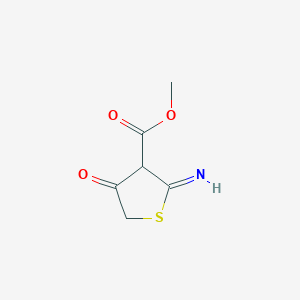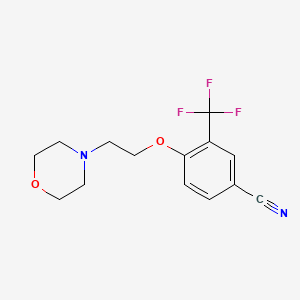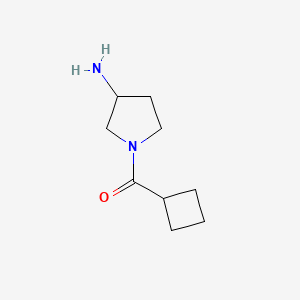
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C12H18N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an amino group, a tert-butyl group, an ethylsulfonyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the tert-butyl and ethylsulfonyl groups. The amino group is then introduced through nucleophilic substitution, and the carbonitrile group is added via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the tert-butyl and ethylsulfonyl groups contribute to hydrophobic interactions. The carbonitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
2-Amino-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which may influence its hydrophobic interactions.
4-(tert-Butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group, which can alter its ability to form hydrogen bonds.
Uniqueness
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C11H16N2O2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C11H16N2O2S2/c1-5-17(14,15)10-8(11(2,3)4)7(6-12)9(13)16-10/h5,13H2,1-4H3 |
InChI Key |
FSRYJFJMDONLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)



![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)








